1,6-Dimethyldiamantane
Description
1,6-Dimethyldiamantane is a diamondoid hydrocarbon characterized by a rigid, diamond-like cage structure with two methyl groups substituted at the 1 and 6 positions. Diamantane, the parent compound, consists of two adamantane units fused in a diamond lattice configuration.
Properties
IUPAC Name |
(2R,7R,11S,12S)-1,6-dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24/c1-15-7-9-5-13-11(15)3-10-4-12(15)14(6-9)16(13,2)8-10/h9-14H,3-8H2,1-2H3/t9?,10?,11-,12+,13-,14+,15?,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQVJFHYVBRXKG-HGJUZHBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC4C1CC5CC2C(C3)C4(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3C[C@@H]4[C@H]1CC5C[C@H]2[C@H](C3)C4(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyldiamantane typically involves the functionalization of diamantane. One common method is the selective photochemical preparation of 1-acetyladamantane, followed by the formation of oxetane and a dehydrating ring opening catalyzed by p-toluenesulfonic acid . Another approach involves the high-temperature cracking of higher n-alkanes, which results in the formation of various diamantane isomers, including 1,6-Dimethyldiamantane .
Industrial Production Methods
Industrial production of 1,6-Dimethyldiamantane is less common due to the complexity and cost of the synthesis process. advancements in catalytic processes and high-temperature cracking methods have made it possible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyldiamantane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions using reagents like chlorine or bromine are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,6-Dimethyldiamantane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,6-Dimethyldiamantane involves its interaction with molecular targets and pathways within biological systems. Its cage-like structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways are still under investigation, but its high stability and resistance to degradation make it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
While the evidence lacks explicit data on 1,6-dimethyldiamantane, insights can be drawn from structurally related 1,6-substituted compounds, including amines, diols, and heterocycles. Below is a detailed comparison:
Structural and Functional Analogues
2.1.1. 1,6-Diaminohexane (HMDA)
- Structure : A linear aliphatic diamine (H₂N-(CH₂)₆-NH₂).
- Properties : High solubility in water, hygroscopic, and reactive in polycondensation reactions.
- Applications : Precursor for nylon-6,6, epoxy resins, and corrosion inhibitors .
- Comparison : Unlike 1,6-dimethyldiamantane, HMDA lacks a rigid polycyclic framework, limiting its thermal stability but enhancing flexibility in polymer synthesis.
2.1.2. 1,6-Hexanediol
- Structure : A bifunctional alcohol (HO-(CH₂)₆-OH).
- Properties : High boiling point (250°C), used as a crosslinker in polyurethanes and polyesters.
- Applications : Key in coatings, adhesives, and elastomers due to its hydroxyl reactivity .
- Comparison : 1,6-Hexanediol’s linear structure contrasts with the diamondoid rigidity of 1,6-dimethyldiamantane, resulting in divergent mechanical and thermal properties.
2.1.3. Δ¹,⁶-Piperideines (Fire Ant Venom Alkaloids)
- Structure : Six-membered unsaturated nitrogen heterocycles with a 2-methyl-6-alkyl substitution.
- Properties: Insecticidal activity against pests like Solenopsis fire ants.
- Applications : Biopesticides and biochemical probes .
- Comparison : The unsaturated heterocyclic core of Δ¹,⁶-piperideines differs from diamantane’s saturated hydrocarbon framework, leading to distinct electronic and biological behaviors.
2.1.4. Hexamethylene Triperoxide Diamine (HMTD)
- Structure : A bicyclic peroxide (C₆H₁₂N₂O₆) with explosive properties.
- Properties : Sensitive to friction/heat, used in improvised explosives.
- Applications: Limited to niche industrial and forensic studies due to instability .
- Comparison : HMTD’s peroxide functional groups and explosive nature contrast sharply with the inert, stable diamondoid structure of 1,6-dimethyldiamantane.
Physicochemical Properties and Reactivity
| Compound | Boiling Point (°C) | Melting Point (°C) | Key Reactivity | Thermal Stability |
|---|---|---|---|---|
| 1,6-Diaminohexane | 204–205 | 39–42 | Amine nucleophilicity; forms polyamides via condensation | Moderate |
| 1,6-Hexanediol | 250 | 42–45 | Alcohol esterification; dehydration to cyclic ethers (e.g., oxepane) | High |
| Δ¹,⁶-Piperideines | N/A | N/A | Alkene isomerization; insecticidal action via acetylcholine disruption | Low |
| HMTD | Decomposes | 155–160 | Explosive decomposition upon heating or impact | Very low |
Key Findings :
- Thermal Stability : 1,6-Hexanediol outperforms HMDA and HMTD due to strong hydrogen bonding and lack of reactive heteroatoms .
- Functional Diversity: HMDA’s amine groups enable versatile polymerization, while 1,6-dimethyldiamantane’s rigidity could offer superior mechanical strength in nanomaterials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
